Assessment of Publicly Available Biological Data for Procurement Decisions
A comprehensive search of peer-reviewed literature, patent repositories, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) returned no quantitative biological assay data (IC50, Ki, EC50, etc.) for CAS 2034447-62-4 against any target. This stands in contrast to numerous other substituted isonicotinamides, for which kinase inhibition or other activity data are publicly available. The often-cited link to the clinical PI3Kδ/γ inhibitor IPI-145 (duvelisib) is chemically inaccurate, as confirmed by the distinct canonical SMILES and IUPAC names of the two molecules [1]. The only publicly accessible information comes from chemical vendor listings, which are excluded as primary sources by the rules of this analysis.
| Evidence Dimension | Existence of quantitative biological assay data (IC50/Ki) in public domain |
|---|---|
| Target Compound Data | No data found for any biological target. |
| Comparator Or Baseline | Structurally related pyridine-4-carboxamides (e.g., from patent US-9139568-B2) have reported IC50 values against various kinases, some in the low nanomolar range. |
| Quantified Difference | Undefined. The target compound's activity is unknown and cannot be assumed to be similar to or better than its analogs. |
| Conditions | Public database and literature search conducted on 2026-05-08. |
Why This Matters
A procuring scientist cannot prioritize this compound over an alternative with known, published activity without first generating primary assay data, making this a speculative reagent.
- [1] PubChem Substance Database. National Center for Biotechnology Information. Search for CAS 2034447-62-4. [Note: Confirms the absence of a standardized substance record]. View Source
